molecular formula C14H15BrN2O2 B2794703 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide CAS No. 1436233-47-4

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide

Cat. No.: B2794703
CAS No.: 1436233-47-4
M. Wt: 323.19
InChI Key: HITINLVOLXQOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide is an organic compound that features a bromine atom, a cyanocyclopropyl group, and a propan-2-yloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the bromination of a suitable benzamide precursor, followed by the introduction of the cyanocyclopropyl group through a cyclopropanation reaction. The final step involves the etherification of the benzamide with propan-2-ol under basic conditions to introduce the propan-2-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclopropanation steps, as well as the implementation of efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzamides.

Scientific Research Applications

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The cyanocyclopropyl group is known to interact with certain enzymes, potentially inhibiting their activity. The bromine atom and propan-2-yloxy group may also contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide
  • 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide
  • 3-Bromo-N-(1-cyanocyclopropyl)-5-methoxybenzamide

Uniqueness

3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide is unique due to the presence of the propan-2-yloxy group, which can influence its solubility, reactivity, and biological activity. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-9(2)19-12-6-10(5-11(15)7-12)13(18)17-14(8-16)3-4-14/h5-7,9H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITINLVOLXQOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)NC2(CC2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.